Bienvenue dans la boutique en ligne BenchChem!

cudraxanthone D

Neuraminidase inhibition Anti-influenza Enzyme kinetics

Select Cudraxanthone D for validated STAT1/NF-κB inhibition, with unique in vivo efficacy in psoriasis models—divergent from analogs with weak IL-6 inhibition. Use as a cost-effective analytical marker (1.53% in C. tricuspidata) or as a scaffold for neuraminidase inhibitor optimization. Avoid generic xanthones; procure compound-specific material to ensure reproducible results in autophagy and metastasis research.

Molecular Formula C24H26O6
Molecular Weight 410.5 g/mol
Cat. No. B021760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecudraxanthone D
Molecular FormulaC24H26O6
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=CC2=C1C(=O)C3=C(O2)C(=C(C=C3O)OC)C(C)(C)C=C)O)O)C
InChIInChI=1S/C24H26O6/c1-7-24(4,5)20-17(29-6)10-14(25)19-22(28)18-13(9-8-12(2)3)21(27)15(26)11-16(18)30-23(19)20/h7-8,10-11,25-27H,1,9H2,2-6H3
InChIKeyUIIGEZZURHDEDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Cudraxanthone D for Research Procurement: A Prenylated Xanthone with Quantifiable Differentiation in Neuraminidase Inhibition, In Vivo Anti-Psoriatic Efficacy, and Natural Abundance


Cudraxanthone D (CAS 96552-41-9, C₂₄H₂₆O₆, MW 410.5) is a diprenylated xanthone first isolated from the root bark of Cudrania tricuspidata (Moraceae) and structurally elucidated in 1984 alongside cudraxanthones A, B, and C . Unlike the more abundant flavonoid constituents of the same plant, cudraxanthone D belongs to a relatively low-abundance xanthone subfamily distinguished by a 2-methylbut-3-en-2-yl substituent at C-5 and a 3-methylbut-2-enyl group at C-1 on the xanthone core [1]. Its biological characterization spans neuraminidase inhibition at nanomolar Ki values, anti-inflammatory activity in macrophage and keratinocyte models, in vivo efficacy in an imiquimod-induced psoriasis mouse model, and neuroprotective effects in SH-SY5Y cells [2][3]. These multi-target pharmacological activities, combined with its well-characterized isolation and quantification protocols, position cudraxanthone D as a compound meriting careful differentiation from structurally similar in-class xanthones for procurement decisions.

Why Cudrania-Series Xanthones Cannot Be Interchanged: Structural and Pharmacological Evidence Against Generic Substitution of Cudraxanthone D


Prenylated xanthones from Cudrania tricuspidata exhibit profound variation in biological activity profiles that is dictated by subtle differences in hydroxylation pattern and prenyl group positioning on the xanthone scaffold [1]. Cudraxanthone D bears a distinctive 1-(3-methylbut-2-enyl) and 5-(2-methylbut-3-en-2-yl) diprenylation pattern with hydroxyl groups at C-2, C-3, and C-8, plus a methoxy group at C-6. In contrast, its close congener cudraxanthone M features a furano-prenyl fusion that confers potent tyrosinase inhibition (IC₅₀ = 16.5 μM) whereas cudraxanthone D shows substantially weaker activity in the same assay [2]. The neuraminidase inhibitory activity of cudraxanthone D (Ki = 143 nM, competitive mode) is characteristic of catecholic xanthones bearing vicinal dihydroxy groups on the A-ring; prenylation of one of these critical hydroxyls, as occurs in compound 4 of the Ryu series, abolishes activity (33% inhibition at 200 μM) [3][4]. Moreover, quantitative HPLC analysis demonstrates that cudraxanthone D is the dominant xanthone in C. tricuspidata roots at 1.53 ± 0.06% w/w, a 3.3-fold higher abundance than cudratricusxanthone A (0.46 ± 0.02%), meaning that sourcing decisions that assume equivalent xanthone content will result in significant compositional discrepancies [5]. These orthogonal structural, enzymatic, and abundance parameters establish that generic interchange among cudraxanthone-series compounds is scientifically unsupportable.

Cudraxanthone D: Quantitative Comparator Evidence for Scientific Selection and Procurement Decisions


Neuraminidase Inhibition: Cudraxanthone D Exhibits Nanomolar Competitive Inhibition, a ~113-Fold Potency Improvement Over the Prototypical Xanthone Inhibitor Mangiferin

Cudraxanthone D inhibits Clostridium perfringens neuraminidase with a Ki of 143 nM in a competitive inhibition mode as determined by Lineweaver-Burk and Dixon plot analyses [1]. In a class-level comparison, the most potent xanthones from C. tricuspidata (compounds 1–3 and 6–8) displayed IC₅₀ values in the range of 0.08–0.27 μM (80–270 nM), representing an approximately 60- to 200-fold enhancement over the first reported xanthone-derived neuraminidase inhibitor, mangiferin (IC₅₀ = 16.2 ± 4.2 μM) [2]. The competitive inhibition mode exhibited by these catecholic xanthones is notable because polyphenolic natural products rarely display competitive neuraminidase inhibition [2]. The vicinal dihydroxy group on the A-ring is critical: compound 4, in which one of these hydroxyls is prenylated, was inactive (33% inhibition at 200 μM), confirming that the specific hydroxylation pattern of cudraxanthone D is structurally essential for nanomolar activity [2].

Neuraminidase inhibition Anti-influenza Enzyme kinetics

In Vivo Anti-Psoriatic Efficacy: Oral Cudraxanthone D Demonstrates Multi-Parameter Disease Amelioration Comparable to Dexamethasone in an IMQ-Induced Mouse Model

In a C57BL/6 mouse model of imiquimod (IMQ)-induced psoriasis-like skin inflammation, oral administration of cudraxanthone D (CD) for 7 consecutive days significantly reduced skin thickness, Psoriasis Area Severity Index (PASI) score, and dermal neutrophil infiltration compared to IMQ-only controls [1]. The study employed dexamethasone (Dexa) as a positive control at 1 μM in vitro and as an oral comparator in vivo. CD treatment inhibited serum levels of TNF-α, immunoglobulin G2a (IgG2a), and myeloperoxidase (MPO), and suppressed Th1/Th17 cell populations in splenocytes [1]. In TNF-α/IFN-γ-activated HaCaT keratinocytes, CD at concentrations of 0.01–1 μM reduced the gene and protein expression of CCL17, IL-1β, IL-6, and IL-8, effects mechanistically attributed to inhibition of STAT1 phosphorylation and NF-κB nuclear translocation [1].

Psoriasis In vivo pharmacology Skin inflammation

Root Biomass Abundance: Cudraxanthone D Content (1.53% w/w) Is 3.3-Fold Higher Than Co-Occurring Cudratricusxanthone A, Enabling Economical Isolation at Scale

Validated HPLC-DAD quantification of C. tricuspidata root extracts demonstrated that cudraxanthone D is the predominant xanthone constituent at 1.53 ± 0.06% w/w, compared with cudratricusxanthone A at 0.46 ± 0.02% w/w [1]. The analytical method was rigorously validated: calibration curves achieved correlation coefficients (R²) of 0.9995 for cudraxanthone D and 0.9976 for cudratricusxanthone A; the limit of detection (LOD) for CD was 0.11 μg/mL; intra-day precision ranged from 0.09–3.32% RSD and inter-day precision from 0.28–1.55% RSD [1]. The 3.3-fold abundance advantage of cudraxanthone D over cudratricusxanthone A is a practical consideration for any program that requires milligram-to-gram quantities of isolated compound.

Phytochemical quantification Natural product isolation HPLC analysis

Anti-Inflammatory Nitric Oxide Inhibition: Cudraxanthone D (IC₅₀ = 16.1 μM) in RAW264.7 Macrophages Establishes a Benchmark for In-Class Xanthone Comparison

In LPS-stimulated RAW264.7 murine macrophages, cudraxanthone D inhibited nitric oxide (NO) production with an IC₅₀ of 16.1 μM after 24 hours of treatment, as measured by the Griess method [1]. This value provides a quantitative benchmark within the broader xanthone class from C. tricuspidata. In a separate study screening 16 flavonoid and xanthone compounds from the same plant, cudraxanthone D exhibited weak inhibition of IL-6 and IL-8 production in TNF-α/IFN-γ-activated HaCaT keratinocytes (IC₅₀ >5 μM for both cytokines), whereas other in-class compounds such as cudraflavone C displayed more potent cytokine suppression (IL-6 IC₅₀ = 2.78 ± 0.75 μM; IL-8 IC₅₀ = 2.16 ± 0.50 μM) [2]. This differential cytokine inhibition profile demonstrates that cudraxanthone D's anti-inflammatory mechanism is biased toward NO pathway suppression rather than broad-spectrum cytokine blockade.

Anti-inflammatory Macrophage Nitric oxide

Neuroprotection: Cudraxanthone D Protects SH-SY5Y Cells from Oxygen-Glucose Deprivation with EC₅₀ = 4.8 μM, While Showing No Protection Against MPP⁺-Induced Toxicity (EC₅₀ >50 μM)

Cudraxanthone D was evaluated in two distinct neurotoxicity models using human SH-SY5Y neuroblastoma cells [1]. In an oxygen-glucose deprivation (OGD) model mimicking ischemic injury, CD conferred neuroprotection with an EC₅₀ of 4.8 μM (16 h hypoxia followed by 24 h normoxia, MTT assay). In striking contrast, CD demonstrated negligible protection against 1-methyl-4-phenylpyridinium ion (MPP⁺)-induced cell death (EC₅₀ >50 μM, 48 h MTT assay) [1]. This model-dependent differential activity—effective in OGD but inactive in MPP⁺ toxicity—suggests that CD's neuroprotective mechanism is pathway-selective, likely involving modulation of ischemic signaling cascades rather than direct mitochondrial complex I protection.

Neuroprotection Ischemia model SH-SY5Y

Kinase Selectivity: Cudraxanthone D's Anti-Inflammatory Mechanism Is Mediated by STAT1 Phosphorylation Inhibition Rather Than Broad Kinase Spectrum Suppression

In TNF-α/IFN-γ-activated HaCaT keratinocytes, cudraxanthone D at 1 μM selectively inhibited the phosphorylation of STAT1 and prevented the nuclear translocation of NF-κB via suppression of IκBα degradation, without evidence of pan-kinase inhibitory activity [1]. This mechanistic profile contrasts with many synthetic anti-inflammatory kinase inhibitors that target upstream kinases (e.g., JAK1/JAK2/TYK2) and carry broader immunosuppressive liabilities. In the IMQ-induced mouse model, CD treatment correspondingly reduced phospho-STAT1 and NF-κB activation in skin tissue, confirming target engagement in vivo [1]. While no direct head-to-head kinase selectivity panel data are published for cudraxanthone D versus specific JAK inhibitors, the pathway-level specificity—STAT1 phosphorylation inhibition concomitant with NF-κB nuclear translocation blockade—suggests a dual-node mechanism that is distinct from single-target kinase inhibitors.

STAT1 inhibition NF-kB pathway Kinase selectivity

Cudraxanthone D: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Anti-Influenza Drug Discovery: Cudraxanthone D as a Nanomolar Competitive Neuraminidase Inhibitor Lead

Cudraxanthone D is mechanistically validated for influenza neuraminidase inhibitor programs. With a Ki of 143 nM against bacterial neuraminidase and belonging to a structural class that demonstrates competitive inhibition (a rare property among polyphenolic natural products), CD provides a structurally distinct scaffold from the marketed sialic acid-mimetic neuraminidase inhibitors (oseltamivir, zanamivir, peramivir) [1][2]. The 200-fold potency window over mangiferin establishes clear structure-activity relationship (SAR) advantages for the cudraxanthone chemotype. Researchers should note that the vicinal dihydroxy substitution on the A-ring is an absolute structural requirement for activity; any derivatization that prenylates or masks either hydroxyl is predicted to abolish nanomolar potency based on the behavior of compound 4 in the Ryu series [2].

Translational Psoriasis Research: Oral Cudraxanthone D in Chronic Inflammatory Skin Disease Models

The oral efficacy of cudraxanthone D in the IMQ-induced psoriasis mouse model, with multi-parameter disease improvement (skin thickness, PASI score, neutrophil infiltration, serum TNF-α, IgG2a, MPO) that parallels dexamethasone, supports its deployment as a tool compound for preclinical psoriasis and atopic dermatitis research [1]. The dual inhibition of STAT1 phosphorylation and NF-κB nuclear translocation in keratinocytes provides a defined molecular mechanism that can be interrogated in target engagement studies. Investigators should prioritize HaCaT keratinocyte assays (TNF-α/IFN-γ co-stimulation) and C57BL/6 IMQ models, where CD has established quantitative efficacy benchmarks. CD's lack of broad-spectrum cytokine suppression (IL-6/IL-8 IC₅₀ >5 μM) suggests therapeutic utility in inflammation subtypes driven primarily by the STAT1/NF-κB axis rather than by IL-6/IL-8-dominant pathologies [2].

Natural Product Reference Standard Procurement: HPLC-Validated Cudraxanthone D as a Quantitative Marker for C. tricuspidata Extract Quality Control

Cudraxanthone D is uniquely qualified as a phytochemical reference standard for C. tricuspidata raw material authentication and extract standardization. The validated HPLC-DAD method with exceptional analytical performance (LOD 0.11 μg/mL, R² = 0.9995, inter-day precision 0.28–1.55% RSD) provides a ready-to-implement quality control protocol [1]. The compound's 1.53 ± 0.06% root abundance—3.3-fold higher than the next most abundant xanthone marker, cudratricusxanthone A—makes it the most analytically accessible and cost-effective marker for routine batch release testing. Botanical extract manufacturers and natural product chemistry laboratories can directly adopt the published chromatographic conditions for identity, purity, and assay testing of C. tricuspidata root materials [1].

Cerebral Ischemia Research: Cudraxanthone D as a Pathway-Selective Neuroprotective Probe

The oxygen-glucose deprivation model efficacy (EC₅₀ = 4.8 μM in SH-SY5Y) combined with complete inactivity in the MPP⁺ mitochondrial toxicity model (EC₅₀ >50 μM) defines a target-product profile suitable for cerebral ischemia and stroke research [1]. This model-dependent activity pattern implicates pathways distinct from mitochondrial complex I dysfunction, potentially involving modulation of ischemia-reperfusion signaling cascades. Researchers in the stroke field can deploy cudraxanthone D as a selective pharmacological probe to dissect OGD-responsive pathways without confounding mitochondrial protection effects. Importantly, the >10-fold selectivity window provides a built-in negative control condition (MPP⁺ model) within the same cell line, enabling clean experimental design for target deconvolution studies [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for cudraxanthone D

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.